P-Glycoprotein-Mediated MDR Reversal Potency in K562/ADR Leukemic Cells: DHH vs. Verapamil as Positive Control
DHH (trans-1,7-diphenyl-5-hydroxy-1-heptene) significantly reversed the multidrug resistance phenotype in P-gp-overexpressing K562/ADR human leukemic cells. Co-treatment with DHH at its non-toxic IC20 concentration (55.6 µM) reduced the IC50 of doxorubicin from 51.6 µM to 18.2 µM, representing a 2.8-fold sensitization [1]. This MDR reversal activity was benchmarked against verapamil, a prototypical P-gp inhibitor used as a positive control, and DHH demonstrated a comparable reversal profile [1]. Importantly, DHH achieved this effect without altering P-gp protein expression, indicating a direct functional inhibition mechanism distinct from transcriptional downregulation [1].
| Evidence Dimension | Doxorubicin IC50 shift (MDR reversal) in K562/ADR cells |
|---|---|
| Target Compound Data | Dox IC50 reduced from 51.6 µM to 18.2 µM upon co-treatment with 55.6 µM DHH; DHH intrinsic IC50 = 83.6 ± 2.2 µM |
| Comparator Or Baseline | Dox alone IC50 = 51.6 µM; Verapamil used as positive control (comparable reversal magnitude observed) |
| Quantified Difference | 2.8-fold reduction in Dox IC50; THP IC50 reduced from 4.27 ± 1.02 µM to 3.16 ± 0.79 µM with DHH co-treatment |
| Conditions | K562/ADR human leukemic cell line; MTT assay; 48 h incubation; DHH IC20 dose (55.6 µM) for reversal experiments |
Why This Matters
This provides procurement-grade evidence that DHH possesses a quantifiable and mechanistically defined MDR reversal activity comparable to the clinical reference agent verapamil, making it a viable tool compound for P-gp functional studies where verapamil's calcium-channel blocking effects are confounding.
- [1] Viriyaadhammaa N, Duangmano S, Saiai A, Tungjai M, Dejkriengkraikul P, Tima S, Chiampanichayakul S, Krise J, Anuchapreeda S. A Novel Drug Modulator Diarylheptanoid (trans-1,7-Diphenyl-5-hydroxy-1-heptene) from Curcuma comosa Rhizomes for P-glycoprotein Function and Apoptosis Induction in K562/ADR Leukemic Cells. Int J Mol Sci. 2022 Aug 12;23(16):8989. View Source
